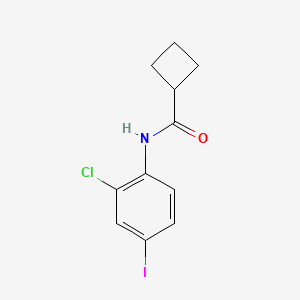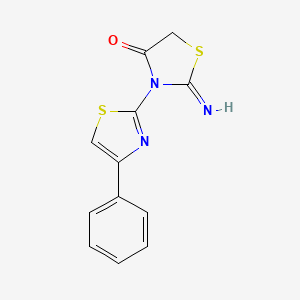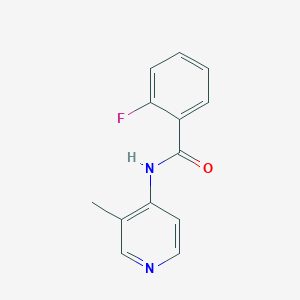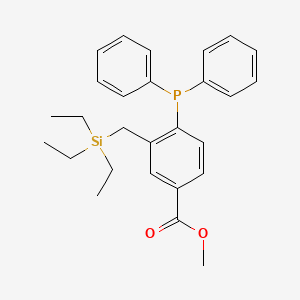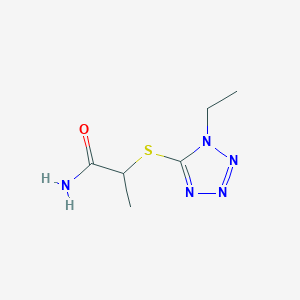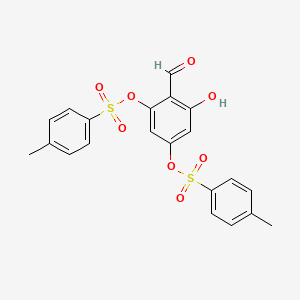
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C21H18O8S2 and a molecular weight of 462.49 g/mol . This compound is characterized by the presence of formyl, hydroxy, and sulfonate groups attached to a phenylene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-formyl-5-hydroxy-1,3-phenylene under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Applications De Recherche Scientifique
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds and participate in redox reactions, while the sulfonate groups can enhance the solubility and reactivity of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-1-methylpyridinium benzenesulfonate: A pyridinium salt used for the conversion of primary amines to carbonyl compounds.
1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene: A compound with three salicylaldehyde groups attached to a benzene ring, used in the synthesis of covalent organic frameworks.
Uniqueness
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) is unique due to its combination of formyl, hydroxy, and sulfonate groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C21H18O8S2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[4-formyl-3-hydroxy-5-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H18O8S2/c1-14-3-7-17(8-4-14)30(24,25)28-16-11-20(23)19(13-22)21(12-16)29-31(26,27)18-9-5-15(2)6-10-18/h3-13,23H,1-2H3 |
Clé InChI |
BVNAOOVYQDRXSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


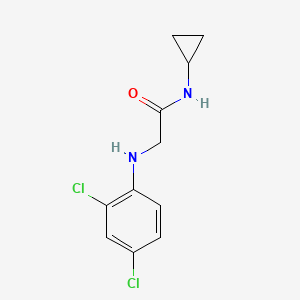
![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)
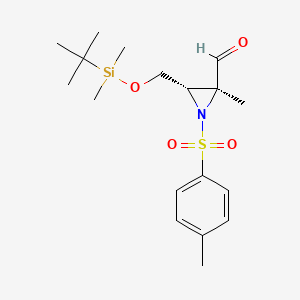
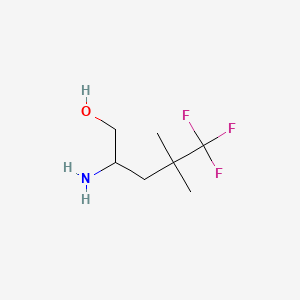
![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)

![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14910118.png)
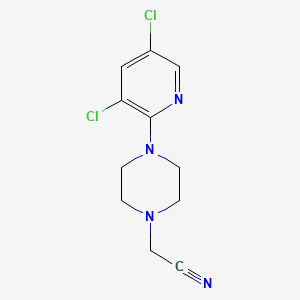
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
